

Application Notes and Protocols: 4-Bromo-1-vinyl-1H-pyrazole in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Bromo-1-vinyl-1H-pyrazole

Cat. No.: B1282786

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-1-vinyl-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structure, featuring a reactive bromine atom at the C4-position and a vinyl group at the N1-position, offers multiple avenues for synthetic diversification. The pyrazole core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The bromine atom serves as a convenient handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl substituents.[3][4][5][6] The vinyl group, while being a stable protecting group, can also participate in various chemical transformations, including cycloaddition reactions.[7] These features make **4-Bromo-1-vinyl-1H-pyrazole** an invaluable tool for the synthesis of novel drug candidates.

Synthetic Applications

The primary application of **4-Bromo-1-vinyl-1H-pyrazole** in medicinal chemistry is as a key intermediate in the synthesis of substituted pyrazole derivatives. The bromine atom at the 4-position is readily displaced in cross-coupling reactions, allowing for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of **4-Bromo-1-vinyl-1H-pyrazole**, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position of the pyrazole ring. This is particularly relevant in the development of kinase inhibitors, where specific aryl substituents are often crucial for binding to the ATP-binding pocket of the target kinase.

Compound Class	Target Kinase(s)	Example IC ₅₀ Values (nM)	Reference
4-Amino-(1H)-pyrazole derivatives	JAK1, JAK2, JAK3	Compound 3f: JAK1: 3.4, JAK2: 2.2, JAK3: 3.5	[8]
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines	CDK2	Compound 15: K _i = 5	[9]
Pyrazol-4-yl Urea (AT9283)	Aurora A, Aurora B, JAK2, Abl(T315I)	AT9283: Aurora A: 3, Aurora B: 3	[10]
1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ones	CDK2, CDK4	Low micromolar range	[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-1-vinyl-1H-pyrazole with Arylboronic Acids

This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of 4-bromopyrazoles.[4][5]

Materials:

- **4-Bromo-1-vinyl-1H-pyrazole** (1.0 equiv)
- Arylboronic acid (1.1 equiv)

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 equiv)
- Triphenylphosphine (PPh_3 , 0.08 equiv)
- Sodium carbonate (Na_2CO_3 , 2.0 equiv)
- 1,4-Dioxane
- Water
- Argon or Nitrogen gas
- Schlenk tube or similar reaction vessel

Procedure:

- To a Schlenk tube, add **4-Bromo-1-vinyl-1H-pyrazole**, the corresponding arylboronic acid, sodium carbonate, palladium(II) acetate, and triphenylphosphine.
- Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
- Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
- Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-vinyl-1H-pyrazole.

Protocol 2: Diels-Alder Reaction of 4-Bromo-1-vinyl-1H-pyrazole with N-Phenylmaleimide

The vinyl group of **4-Bromo-1-vinyl-1H-pyrazole** can act as a diene in Diels-Alder reactions, although its reactivity may be influenced by the electron-withdrawing nature of the bromopyrazole ring.^[7]

Materials:

- **4-Bromo-1-vinyl-1H-pyrazole** (1.0 equiv)
- N-Phenylmaleimide (1.2 equiv)
- Toluene or xylene
- Reflux condenser
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve **4-Bromo-1-vinyl-1H-pyrazole** and N-phenylmaleimide in toluene.
- Flush the flask with an inert gas.
- Heat the reaction mixture to reflux (approximately 110 °C for toluene).
- Monitor the reaction for the formation of the cycloadduct by TLC or LC-MS. Note that prolonged reaction times may be necessary, and yields may be modest.^[7]
- After completion or when no further conversion is observed, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography to isolate the Diels-Alder adduct.

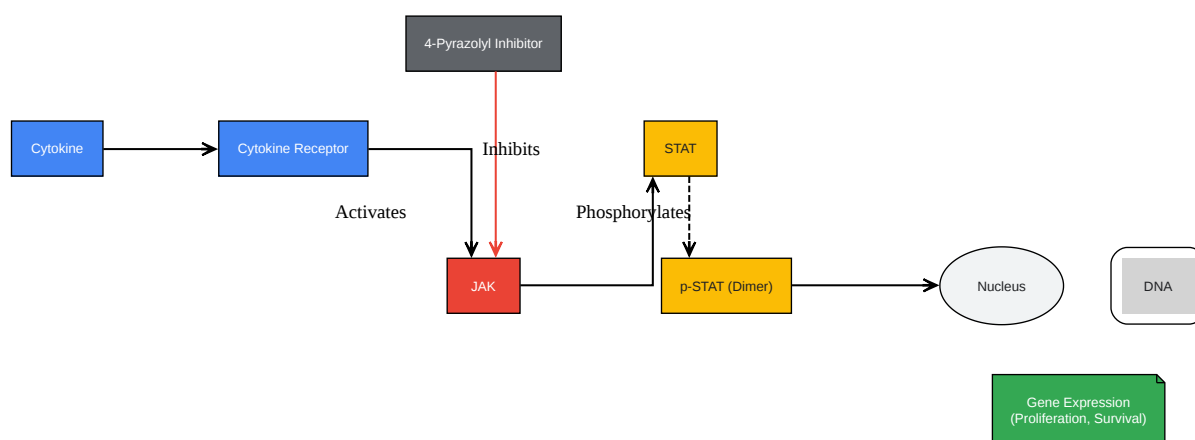
Biological Significance and Signaling Pathways

Derivatives of **4-Bromo-1-vinyl-1H-pyrazole**, particularly those synthesized via Suzuki-Miyaura coupling, have shown significant potential as inhibitors of various protein kinases. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Kinase Inhibition and the JAK/STAT Signaling Pathway

Many pyrazole-based compounds are potent inhibitors of the Janus kinase (JAK) family of enzymes.[8] The JAK/STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, and immune responses. Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases.

Below is a diagram illustrating the general mechanism of action for a pyrazole-based JAK inhibitor.

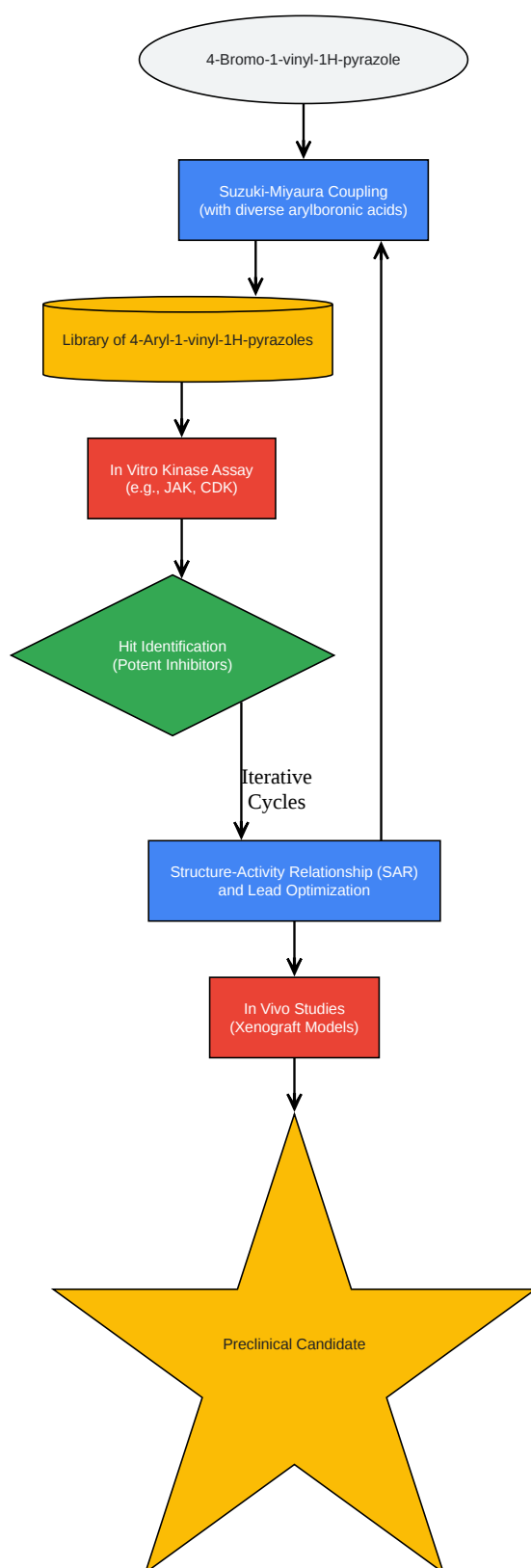


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Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.

Experimental Workflow

The general workflow for utilizing **4-Bromo-1-vinyl-1H-pyrazole** in a drug discovery program involves several key stages, from initial synthesis to biological evaluation.



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Caption: A typical workflow for the development of kinase inhibitors.

Conclusion

4-Bromo-1-vinyl-1H-pyrazole is a highly valuable and versatile building block for the synthesis of medically relevant compounds. Its utility in constructing diverse libraries of substituted pyrazoles via robust and efficient cross-coupling reactions makes it an important tool in modern drug discovery, particularly in the pursuit of novel kinase inhibitors for the treatment of cancer and other diseases. The straightforward functionalization of this scaffold allows for the fine-tuning of pharmacological properties, leading to the identification of potent and selective drug candidates.

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